Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate
CAS No.: 851810-22-5
Cat. No.: VC4303726
Molecular Formula: C21H26N4O4S
Molecular Weight: 430.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851810-22-5 |
|---|---|
| Molecular Formula | C21H26N4O4S |
| Molecular Weight | 430.52 |
| IUPAC Name | ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C21H26N4O4S/c1-4-29-20(27)15-9-11-24(12-10-15)17(14-5-7-16(28-3)8-6-14)18-19(26)25-21(30-18)22-13(2)23-25/h5-8,15,17,26H,4,9-12H2,1-3H3 |
| Standard InChI Key | ZCMCOIKDSVKAGV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Introduction
Chemical Identity
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Name: Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate
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Molecular Formula: Not explicitly provided but derived from the name.
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Structure: Contains a thiazolo-triazole core fused with a piperidine ring and functionalized with hydroxy, methoxyphenyl, and ethyl carboxylate groups.
Structural Features
This compound integrates multiple functional groups and heterocyclic systems:
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Thiazolo[3,2-b]124triazole Core:
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A bicyclic heterocyclic system containing sulfur and nitrogen atoms.
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Known for its bioactive properties in drug design.
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Piperidine Ring:
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A six-membered aliphatic nitrogen-containing ring.
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Frequently found in pharmacologically active compounds.
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Substituents:
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Hydroxy group at the thiazole ring enhances solubility and hydrogen bonding.
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Methoxyphenyl group introduces aromaticity and potential electronic effects.
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Ethyl carboxylate provides ester functionality for possible hydrolysis or metabolic transformations.
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Synthesis
While specific synthetic details for this compound are unavailable in the provided data, general strategies for similar compounds involve:
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Formation of Thiazolo-Triazole Core:
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Typically synthesized via cyclization reactions involving thiourea derivatives and hydrazine-based precursors.
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Functionalization:
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Introduction of substituents like hydroxy and methoxyphenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
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Piperidine Derivatization:
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Piperidine is functionalized at the 4-position to incorporate the carboxylic ester group.
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Pharmacological Relevance
Compounds containing thiazolo-triazole scaffolds have demonstrated:
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Anticancer Activity: Effective against various cell lines due to their ability to inhibit enzymatic pathways or induce apoptosis .
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Anti-inflammatory Properties: Suggested by molecular docking studies targeting enzymes like 5-lipoxygenase .
Drug Development
The combination of diverse functional groups in this molecule makes it a candidate for:
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Enzyme inhibition studies.
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Scaffold optimization for increased potency and selectivity.
Analytical Characterization
To confirm the structure and purity of such compounds:
Techniques Used:
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NMR Spectroscopy (¹H and ¹³C):
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Identifies chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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X-ray Crystallography:
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Provides detailed structural confirmation.
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